molecular formula C8H6ClIN2 B13037901 6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13037901
M. Wt: 292.50 g/mol
InChI Key: JOBSOUNUEBQADT-UHFFFAOYSA-N
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Description

6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination and chlorination of a pyrrolo[2,3-b]pyridine precursor. One common method involves the reaction of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with a chlorinating agent under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
  • 3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
  • 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. This dual halogenation allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C8H6ClIN2

Molecular Weight

292.50 g/mol

IUPAC Name

6-chloro-2-iodo-1-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H6ClIN2/c1-12-7(10)4-5-2-3-6(9)11-8(5)12/h2-4H,1H3

InChI Key

JOBSOUNUEBQADT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1N=C(C=C2)Cl)I

Origin of Product

United States

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